molecular formula C26H28N4O5 B11930774 acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate

Cat. No.: B11930774
M. Wt: 476.5 g/mol
InChI Key: LBUSOQPTLSCLFN-UHFFFAOYSA-N
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Description

Acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of methanesulfonic acid under reflux conditions in methanol to yield tricyclic indole derivatives .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Indole derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and other heterocyclic compounds.

Scientific Research Applications

Indole derivatives, including acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of indole derivatives often involves interaction with specific molecular targets and pathways. For example, indole-3-acetic acid, a related compound, functions as a plant hormone by regulating gene expression and cell division . The molecular targets include various receptors and enzymes that mediate these biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate is unique due to its specific substitution pattern and the presence of both indole and pyrrole moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate

InChI

InChI=1S/C24H22N4O2.C2H4O2.H2O/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4;/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4);1H2

InChI Key

LBUSOQPTLSCLFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN.O

Origin of Product

United States

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